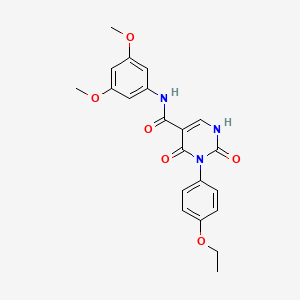

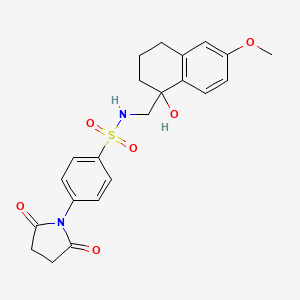

(E)-N-(3-allyl-4-phenyl-2-((3-(trifluoromethyl)phenyl)imino)-2,3-dihydrothiazol-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(3-allyl-4-phenyl-2-((3-(trifluoromethyl)phenyl)imino)-2,3-dihydrothiazol-5-yl)benzamide is a useful research compound. Its molecular formula is C26H20F3N3OS and its molecular weight is 479.52. The purity is usually 95%.

BenchChem offers high-quality (E)-N-(3-allyl-4-phenyl-2-((3-(trifluoromethyl)phenyl)imino)-2,3-dihydrothiazol-5-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(3-allyl-4-phenyl-2-((3-(trifluoromethyl)phenyl)imino)-2,3-dihydrothiazol-5-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Electrophoretic Separation in Quality Control

(E)-N-(3-allyl-4-phenyl-2-((3-(trifluoromethyl)phenyl)imino)-2,3-dihydrothiazol-5-yl)benzamide and related substances, like imatinib mesylate, are separated using nonaqueous capillary electrophoresis. This method is effective for quality control due to its simplicity, effectiveness, and low cost. It provides baseline separation of analytes, employing factors like electrolyte type and concentration, applied voltage, and buffer modifier. This technique is promising for the quality control of related substances (Ye et al., 2012).

Synthesis and Biological Evaluation

The compound has potential in the synthesis of various novel derivatives with biological relevance. For instance, derivatives like pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine, which incorporate a similar thiazolyl benzimidazole moiety, have been synthesized. Some of these derivatives have demonstrated moderate effects against bacterial and fungal species, indicating potential applications in medicinal chemistry (Abdel‐Aziz et al., 2008).

Building Blocks for Asymmetric Synthesis

Compounds with structures similar to (E)-N-(3-allyl-4-phenyl-2-((3-(trifluoromethyl)phenyl)imino)-2,3-dihydrothiazol-5-yl)benzamide serve as building blocks in asymmetric synthesis. They facilitate the formation of products like alpha-hydroxycarboxylic acid derivatives, useful in various synthetic applications. These compounds, through processes like Mo-catalyzed asymmetric allylic alkylation, offer excellent regio- and diastereoselectivity and enantioselectivity (Trost et al., 2004).

Catalysis in Aza-Claisen Rearrangement

The compound's structure is relevant in catalysis, particularly in asymmetric aza-Claisen rearrangement. Homochiral cationic palladium(II) complexes, utilizing similar compounds, catalyze the rearrangement to produce benzamides with high enantiomeric excess. This process is significant in the synthesis of enantiomerically pure compounds (Uozumi et al., 1998).

Antibacterial and Antifungal Activity

The compound, through its derivatives, has demonstrated antibacterial and antifungal activities. For instance, benzamides synthesized from similar structures have shown inhibition of bacterial and fungal growth. This indicates its potential for further exploration in developing new antimicrobial agents (Ighilahriz-Boubchir et al., 2017).

Propiedades

IUPAC Name |

N-[4-phenyl-3-prop-2-enyl-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazol-5-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20F3N3OS/c1-2-16-32-22(18-10-5-3-6-11-18)24(31-23(33)19-12-7-4-8-13-19)34-25(32)30-21-15-9-14-20(17-21)26(27,28)29/h2-15,17H,1,16H2,(H,31,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMRPPVYTSNLMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=C(SC1=NC2=CC=CC(=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20F3N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(3-allyl-4-phenyl-2-((3-(trifluoromethyl)phenyl)imino)-2,3-dihydrothiazol-5-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-cyano-2-(2-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2378737.png)

![4-[2-(Chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2378744.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2378745.png)

![2-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2378746.png)

![2-Methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid](/img/structure/B2378748.png)

![4-methoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2378750.png)

![N-[1-(2-Chloropropanoyl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide](/img/structure/B2378751.png)

![5-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2378752.png)